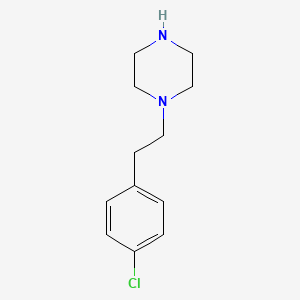
1-(4-Chlorophenethyl)piperazine
Cat. No. B7792595
M. Wt: 224.73 g/mol
InChI Key: GMIRFHIMHXOTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05380726
Procedure details


6 g of 1-(4-aminobenzoyl)-4-[2-(4-chlorophenyl)ethyl]-piperazine (see EP-A-489 690, Example 3), 2.4 g of 2-bromoethanol and 0.6 g of 4-dimethylaminopyridine are suspended in 80 ml of isopropanol and boiled at reflux for 22 hours, then concentrated by evaporation and partitioned between methylene chloride and 1N sodium hydroxide solution. The organic phase is washed with water, dried and concentrated by evaporation. The oily material is chromatographed over 150 g of silica gel. Elution with methylene chloride/methanol (100:4 and 100:5) yields 1-[4-N-(2-hydroxyethyl)-amino]-benzoyl]-4-[2-(4-chlorophenyl)-ethyl]-piperazine, m.p. 94°-95°.
Name
1-(4-aminobenzoyl)-4-[2-(4-chlorophenyl)ethyl]-piperazine
Quantity
6 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
NC1C=CC(C([N:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=3)[CH2:10][CH2:9]2)=O)=CC=1.CC1OC(OC2C3C(=C(O)C4C(=O)C5C=CC=C(OC)C=5C(=O)C=4C=3O)CC(O)(C(CO)=O)C2)CC(N2C(C#N)COCC2)C1O.BrCCO>CN(C)C1C=CN=CC=1.C(O)(C)C>[Cl:22][C:19]1[CH:20]=[CH:21][C:16]([CH2:15][CH2:14][N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:17][CH:18]=1
|
Inputs


Step One
|
Name
|
1-(4-aminobenzoyl)-4-[2-(4-chlorophenyl)ethyl]-piperazine
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C(=O)N2CCN(CC2)CCC2=CC=C(C=C2)Cl)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)O)(C(=O)CO)O)N6CCOCC6C#N)O
|
Step Three
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCO
|
Step Four
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 22 hours
|
|
Duration
|
22 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between methylene chloride and 1N sodium hydroxide solution
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily material is chromatographed over 150 g of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with methylene chloride/methanol (100:4 and 100:5)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)CCN1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
